(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHHQTRTSQJERJ-ATJXCDBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one identifies three critical synthons:
- Indol-2-one core : Derived from isatin or substituted indole precursors.
- 4-Chlorophenylmethoxyimino group : Introduced via nucleophilic oximation.
- Phenyl substituent at position 1 : Installed through alkylation or Friedel-Crafts acylation.
Key disconnections occur at the imine bond (C=N) and the ether linkage (O-CH2-Ar), guiding the selection of starting materials and reaction sequences.
Stepwise Synthesis Protocol
Formation of the Indol-2-one Core
The indole backbone is synthesized via Pfitzinger reaction or Sandmeyer cyclization :
- Pfitzinger method : Isatin (1) reacts with acetophenone derivatives in alkaline conditions (NaOH, ethanol, 80°C) to form 1-phenylindole-2,3-dione (2).
- Reductive cyclization : Catalytic hydrogenation (H2, Pd/C) of 2 yields 1-phenyl-2,3-dihydro-1H-indol-2-one (3) with >85% purity.
Table 1: Optimization of Indole Core Synthesis
| Parameter | Pfitzinger Reaction | Reductive Cyclization |
|---|---|---|
| Temperature (°C) | 80 | 25–50 |
| Catalyst/Solvent | NaOH/Ethanol | Pd/C, Ethyl acetate |
| Yield (%) | 72–78 | 88–92 |
| Purity (HPLC) | 90% | 95% |
Introduction of the 4-Chlorophenylmethoxyimino Group
The imine functionality is installed through oxime formation followed by O-alkylation :
- Oximation : Reacting 3 with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 60°C forms the oxime intermediate (4).
- Alkylation : Treatment of 4 with 4-chlorobenzyl bromide in DMF, using K2CO3 as base (70°C, 12 h), yields the target iminoether (5).
Stereochemical Control : The Z-configuration is favored (>95% selectivity) by employing bulky bases (e.g., DBU) and polar aprotic solvents.
Alternative Synthetic Routes
One-Pot Tandem Methodology
A streamlined approach combines indole formation and imine installation in a single reactor:
- Simultaneous cyclization/oximation : Isatin, phenylacetaldehyde, and NH2OH·HCl react in acetic acid (100°C, 6 h).
- In situ alkylation : Addition of 4-chlorobenzyl bromide and K2CO3 without intermediate isolation.
Advantages :
- Reduced processing time (total 8 h vs. 24 h for stepwise).
- Higher overall yield (81% vs. 68%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates key steps:
- Indole cyclization : Completion in 15 min vs. 6 h conventionally.
- Imine formation : 90% yield in 30 min with reduced side products.
Industrial-Scale Production Considerations
Solvent Recycling Systems
Catalytic Efficiency Enhancements
- Palladium nanoparticle catalysts : Increase hydrogenation turnover frequency (TOF) to 1,200 h⁻¹ vs. 400 h⁻¹ with Pd/C.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) boosts alkylation yields to 94%.
Challenges and Mitigation Strategies
Byproduct Formation
Stability of Intermediates
- Oxime degradation : Storage under nitrogen at −20°C prevents hydrolysis (<2% decomposition/month).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the activation of caspase pathways leading to apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains. Preliminary results suggest that it exhibits activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate the potential of this compound as a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in animal models. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in models of induced inflammation, suggesting its potential use in treating inflammatory diseases .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with specific biological targets. It appears to bind effectively to the active sites of proteins involved in cancer progression, which may explain its selective toxicity towards cancer cells compared to normal cells .
Material Science Applications
Beyond medicinal applications, this compound may also find use in material science due to its unique structural properties. The indole framework can be utilized in the development of organic semiconductors and photovoltaic devices, where its electronic properties can enhance device performance.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one would depend on its specific biological activity. Generally, compounds with an indole core can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyimino and chlorophenyl groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents (e.g., propargyloxy in 1191–146) may hinder binding to enzymatic pockets compared to smaller groups like pyrazol-5-yl in Compound 8 .
- Thermal Stability : Higher melting points (e.g., 249–251°C for Compound 8) correlate with crystalline stability, whereas flexible substituents (e.g., propargyloxy) may lower melting points .
Biological Activity
(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C21H15ClN2O2 |
| IUPAC Name | (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenylindol-2-one |
| CAS Number | 341964-28-1 |
This compound features a complex structure with an indole core, a chlorophenyl group, and a methoxyimino substituent, which contribute to its unique biological properties.
Antiviral Properties
Recent studies have indicated that indole derivatives exhibit significant antiviral activity. For instance, compounds structurally related to this compound have been shown to inhibit viral replication through various mechanisms. One study highlighted the role of similar derivatives in enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits the replication of hepatitis B virus (HBV) and other viruses like HIV and HCV .
Antitumor Activity
Indole derivatives are also recognized for their antitumor properties. Research has demonstrated that certain substituted indolinones can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structural motifs to this compound have been identified as inhibitors of protein kinases involved in tumor progression . The mechanism often involves the induction of apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.
The presence of the methoxyimino group is believed to enhance binding affinity and selectivity for these targets .
Study 1: Antiviral Activity against HBV
In a controlled study evaluating the efficacy of indole derivatives against HBV, it was found that compounds similar to this compound exhibited significant antiviral effects. The study utilized HepG2.2.15 cells to assess the intracellular levels of A3G post-treatment, demonstrating that these compounds could effectively reduce viral load in vitro .
Study 2: Antitumor Effects
Another investigation focused on the antitumor potential of substituted indolinones. In vitro assays revealed that compounds with structural similarities to this compound significantly inhibited the growth of various cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for preparing (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one?
The compound is typically synthesized via multi-step reactions involving:
- Core indole formation : Condensation of substituted phenylhydrazines with ketones or aldehydes under acidic conditions.
- Oxime functionalization : Reaction of the intermediate indole-2-one with 4-chlorobenzyloxyamine hydrochloride in ethanol under reflux, followed by Z/E isomer separation using column chromatography .
- Validation : Confirmation of the Z-configuration via NOESY NMR to detect spatial proximity between the imino group and adjacent substituents .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 296 K.
- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : Apply full-matrix least-squares refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Validate using WinGX/ORTEP for thermal ellipsoid visualization .
- Metrics : Achieve R-factors < 0.05 and data-to-parameter ratios > 15 for reliability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and detect Z/E isomerism via coupling constants (e.g., J = 10–12 Hz for trans-configuration) .
- HRMS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with < 3 ppm deviation from theoretical values .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure and predict reactivity?
Q. How should researchers resolve contradictions in pharmacological activity data across studies?
- Experimental design : Standardize assays (e.g., IC50 measurements) using controls like staurosporine for kinase inhibition studies.
- Data validation :
- Cross-check purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography).
- Use Protein Data Bank (PDB) structures to validate target binding modes through molecular docking (e.g., MOE software) .
- Statistical rigor : Apply ANOVA or Tukey’s test to assess batch-to-batch variability in biological replicates .
Q. What strategies mitigate computational vs. experimental discrepancies in thermodynamic properties?
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Rational modifications :
- ADME profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
